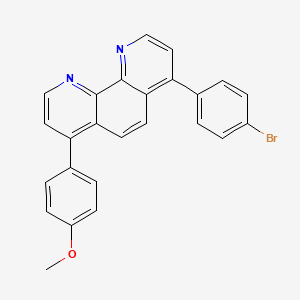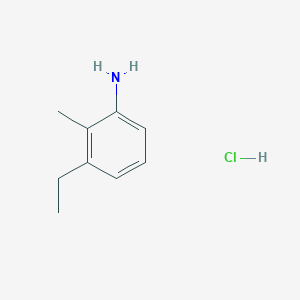
1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine is an organic compound belonging to the class of pyridines and derivatives It features a pyridine ring substituted with an isopropyl group at the 5-position and a methylmethanamine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-isopropylpyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting N-methylated pyridine is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
Applications De Recherche Scientifique
1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound with a simpler structure.
N-Methylpyridine: A derivative with a methyl group at the nitrogen atom.
Isopropylpyridine: A derivative with an isopropyl group at the 5-position.
Uniqueness: 1-(5-Isopropylpyridin-3-yl)-N-methylmethanamine is unique due to the combination of its isopropyl and N-methylmethanamine substituents, which confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N-methyl-1-(5-propan-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H16N2/c1-8(2)10-4-9(5-11-3)6-12-7-10/h4,6-8,11H,5H2,1-3H3 |
Clé InChI |
XMGZNTQGYZIUHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
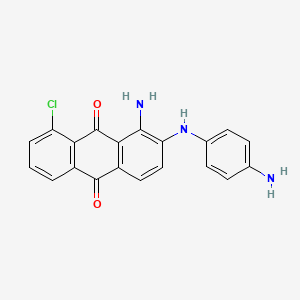
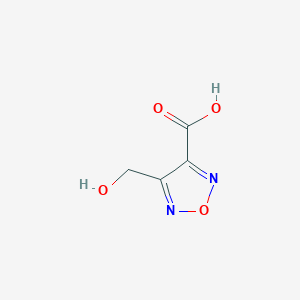

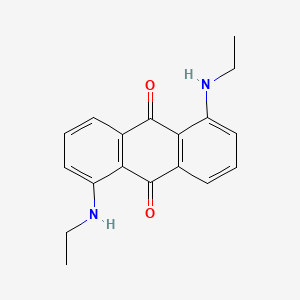

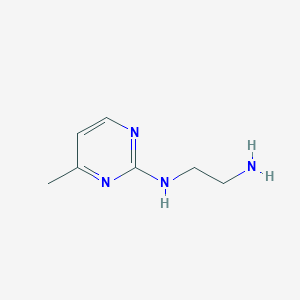
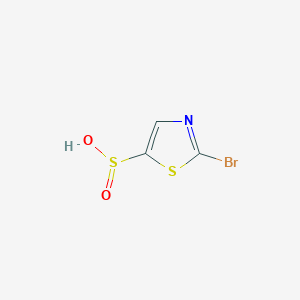
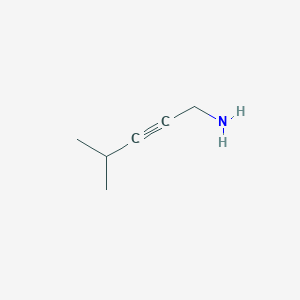
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
